

H3B-6545: A Technical Guide for Endocrine-Resistant Breast Cancer Research

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Compound of Interest

Compound Name: H3B-6545 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H3B-6545, a first-in-class oral selective estrogen receptor covalent antagonist (SERCA), for researchers in the field of endocrine-resistant breast cancer. This document details the mechanism of action, preclinical and clinical efficacy, and key experimental protocols for the evaluation of H3B-6545 and similar molecules.

Core Concepts: Mechanism of Action and Rationale

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.^[1] However, a significant number of patients develop resistance to these treatments, often through the acquisition of mutations in the estrogen receptor alpha (ER α), encoded by the ESR1 gene.^{[2][3]} These mutations can lead to a constitutively active receptor that drives tumor growth independent of estrogen.^[4]

H3B-6545 was developed to address this critical need for novel therapies that can effectively target both wild-type (WT) and mutant ER α .^[5] As a SERCA, H3B-6545 uniquely inactivates ER α through a dual mechanism: it not only antagonizes the receptor but also forms a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain.^{[4][6]} This irreversible binding locks the receptor in an antagonist conformation, effectively shutting down downstream signaling pathways that promote tumor cell proliferation.^{[6][7]} This covalent mechanism provides a durable and potent inhibition of both wild-type and various mutant forms of ER α , including the clinically relevant Y537S and D538G mutations.^[4]

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for H3B-6545, demonstrating its potency and efficacy in various models of endocrine-resistant breast cancer.

Table 1: In Vitro Efficacy of H3B-6545 in ER+ Breast Cancer Cell Lines

| Cell Line | ER α Status | H3B-6545 GI ₅₀ (nM) | Reference Compound | Reference Compound GI ₅₀ (nM) |
|-------------------|--------------------|--------------------------------|--------------------|--|
| MCF7 | WT | 0.3-0.4 | Tamoxifen | - |
| HCC1428 | WT | 1.0 | Fulvestrant | - |
| BT483 | WT | 0.5 | - | - |
| T47D | WT | 5.2 | - | - |
| CAMA-1 | WT | 0.2 | - | - |
| MCF7-Y537S | Y537S Mutant | Potent Inhibition | Fulvestrant | Less Potent |
| ST941 PDX-derived | Y537S/WT Mutant | Potent Inhibition | Fulvestrant | Less Potent |

GI₅₀ represents the concentration for 50% growth inhibition. Data compiled from multiple preclinical studies.[\[8\]](#)[\[9\]](#)

Table 2: In Vivo Efficacy of H3B-6545 in Xenograft Models

| Xenograft Model | ER α Status | Treatment | Dosing Schedule | Tumor Growth Inhibition | Comparison |
|---------------------------|--------------------|-------------------------|------------------|--------------------------------|---------------------------------------|
| MCF-7 | WT | H3B-6545 (10-100 mg/kg) | Oral, Once Daily | Significant, Dose-dependent | Superior to Fulvestrant and Tamoxifen |
| ST1799 PDX | WT | H3B-6545 (100 mg/kg) | Oral, Once Daily | Significant | Superior to Tamoxifen and Fulvestrant |
| ST941 PDX | Y537S/WT Mutant | H3B-6545 | Oral, Once Daily | Significant | Superior to Fulvestrant |
| Palbociclib-resistant PDX | WT and Y537S/WT | H3B-6545 | Oral, Once Daily | Significant Antitumor Activity | Fulvestrant showed minimal activity |

PDX: Patient-Derived Xenograft. Data compiled from multiple preclinical studies.[\[2\]](#)[\[3\]](#)[\[9\]](#)

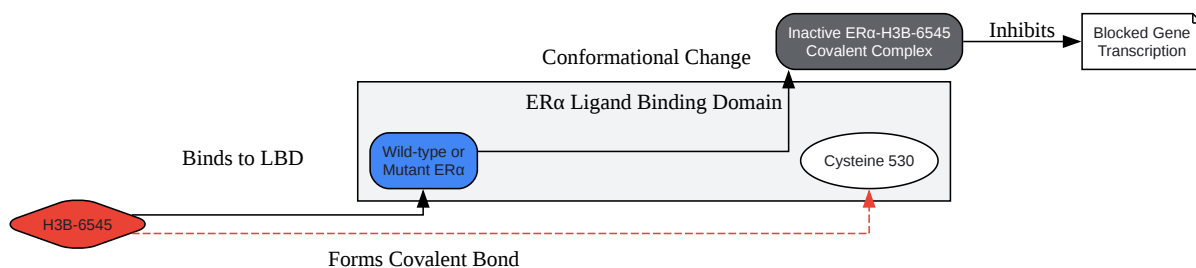
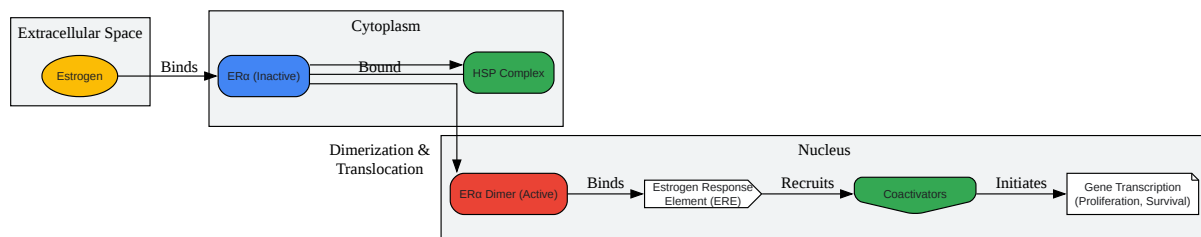
Table 3: Clinical Efficacy of H3B-6545 in ER+, HER2-Advanced Breast Cancer (Phase I/II Study - NCT03250676)

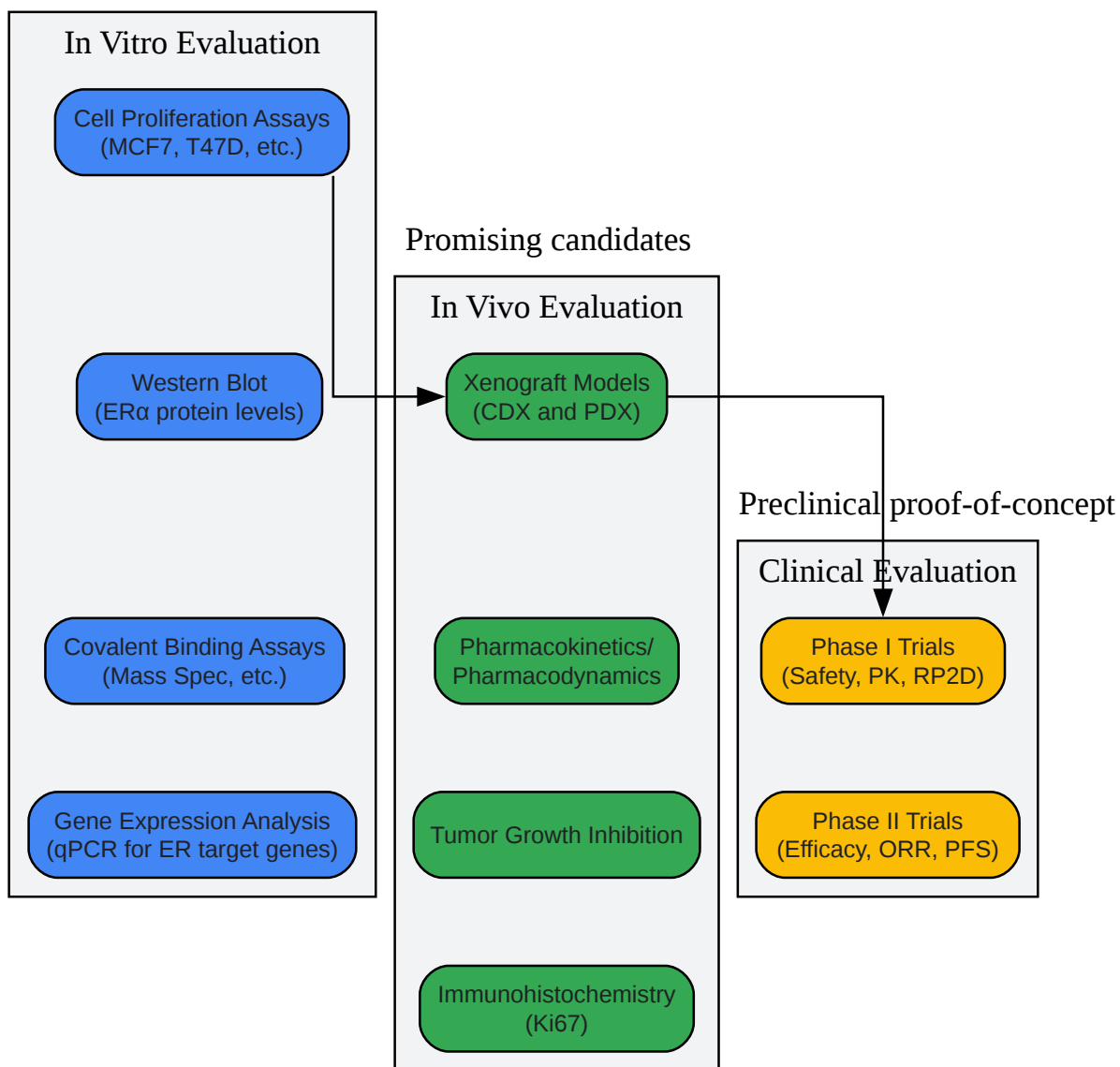
| Patient Population | H3B-6545 Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
|--|---------------|-------------------------------|-----------------------------|--|
| Heavily pretreated, all patients | 450 mg QD | 16.4% | 33.3% | 3.9 months |
| Patients with ESR1 Y537S mutation | 450 mg QD | 30.0% | 66.7% | 7.3 months |
| Response-evaluable patients at 450 mg | 450 mg QD | 20.2% | - | 4.6 months |
| Patients with clonal ESR1 Y537S mutation | 450 mg QD | 32.1% | - | 7.3 months |

QD: Once Daily. CBR: Complete Response + Partial Response + Stable Disease for ≥ 24 weeks. Data from NCT03250676 clinical trial.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Signaling Pathways and Experimental Workflows

Visual representations of the ER α signaling pathway, the mechanism of H3B-6545, and a typical experimental workflow for its evaluation are provided below using Graphviz.





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